4'-Thioinosine
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Overview
Description
4’-Thioinosine is a purine nucleoside analog where the oxygen atom in the ribose ring is replaced by a sulfur atom. This structural modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including medicinal chemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Thioinosine typically begins with commercially available 2’-deoxyinosine. The key intermediate, 3’-thioinosine, is synthesized through a series of steps involving oxidation, reduction, and substitution reactions. The process includes the use of protecting groups such as bis(4-methoxyphenyl)(phenyl)methyl for the 5’-O-hydroxyl group .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4’-Thioinosine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Alkylthio or acylthio derivatives.
Scientific Research Applications
4’-Thioinosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Industry: Utilized in the production of nucleoside analogs for therapeutic applications.
Mechanism of Action
4’-Thioinosine exerts its effects by incorporating into nucleic acids, thereby disrupting DNA and RNA synthesis. This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in nucleotide synthesis and cell cycle regulation .
Comparison with Similar Compounds
- 4’-Thiouridine
- 6-Thioinosine
- 6-Thioguanosine
Comparison: 4’-Thioinosine is unique due to the sulfur atom replacing the oxygen in the ribose ring, which imparts distinct chemical and biological properties. Compared to 4’-Thiouridine and 6-Thioinosine, 4’-Thioinosine has shown broader applications in RNA synthesis studies and potential therapeutic uses .
Properties
Molecular Formula |
C10H12N4O4S |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
HJYJLNGDBFAKPJ-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O |
Origin of Product |
United States |
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